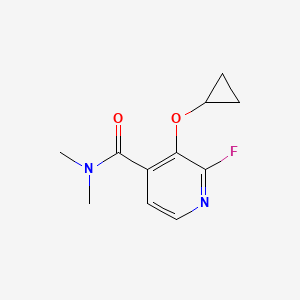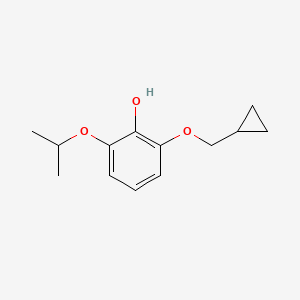
2-(Cyclopropylmethoxy)-6-isopropoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopropylmethoxy)-6-isopropoxyphenol is an organic compound that features a phenol group substituted with cyclopropylmethoxy and isopropoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-6-isopropoxyphenol can be achieved through several methods. One common approach involves the protection of phenolic hydroxyl groups, followed by etherification and deprotection steps. For instance, starting from a phenol derivative, the hydroxyl group can be protected using a suitable protecting group, such as a benzyl group. The protected phenol can then undergo etherification with cyclopropylmethyl bromide and isopropyl bromide under basic conditions to introduce the cyclopropylmethoxy and isopropoxy groups, respectively. Finally, the protecting group is removed to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the choice of solvents, catalysts, and purification methods can be tailored to meet industrial standards and regulatory requirements .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclopropylmethoxy)-6-isopropoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the aromatic ring or the ether groups, leading to different reduced products.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the ether groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce cyclohexanol derivatives. Substitution reactions can lead to a variety of substituted phenols .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-(Cyclopropylmethoxy)-6-isopropoxyphenol involves its interaction with specific molecular targets and pathways. The compound’s phenolic hydroxyl group can form hydrogen bonds with biological targets, while the cyclopropylmethoxy and isopropoxy groups can enhance its binding affinity and selectivity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Cyclopropylmethoxy)phenol
- 2-Isopropoxyphenol
- 4-(2-(Cyclopropylmethoxy)ethyl)phenol
Uniqueness
2-(Cyclopropylmethoxy)-6-isopropoxyphenol is unique due to the presence of both cyclopropylmethoxy and isopropoxy groups on the phenol ring. This combination of substituents can impart distinct physicochemical properties, such as increased lipophilicity and steric hindrance, which can influence its reactivity and biological activity .
Eigenschaften
Molekularformel |
C13H18O3 |
|---|---|
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
2-(cyclopropylmethoxy)-6-propan-2-yloxyphenol |
InChI |
InChI=1S/C13H18O3/c1-9(2)16-12-5-3-4-11(13(12)14)15-8-10-6-7-10/h3-5,9-10,14H,6-8H2,1-2H3 |
InChI-Schlüssel |
QPLNZFXBWHCLKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC=CC(=C1O)OCC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


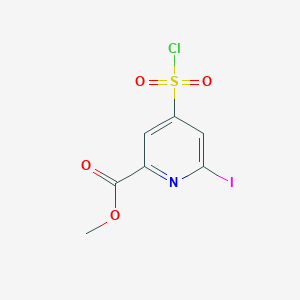

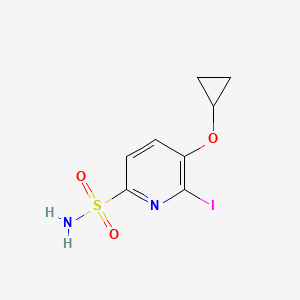
![2-[6-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B14846905.png)
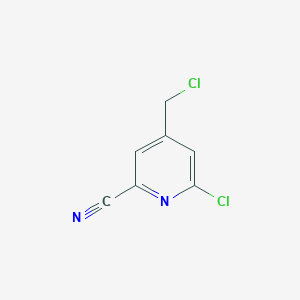
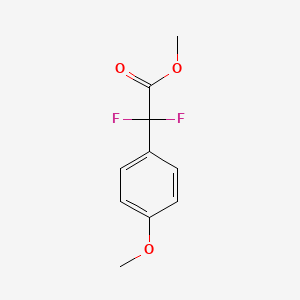
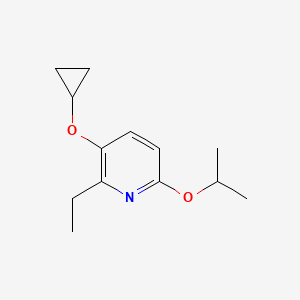
![[4-benzyl-3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-1,2,4-triazol-1-yl]phosphonic acid](/img/structure/B14846929.png)
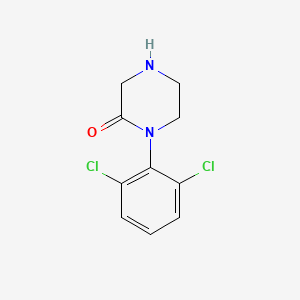

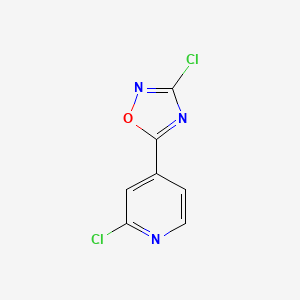
![2-[5-Chloro-4-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14846958.png)

